3-(3-Methoxyphenyl)thian-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16O2S |
|---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)thian-3-ol |
InChI |
InChI=1S/C12H16O2S/c1-14-11-5-2-4-10(8-11)12(13)6-3-7-15-9-12/h2,4-5,8,13H,3,6-7,9H2,1H3 |
InChI Key |
USAOKHPFKSORSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCSC2)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Methoxyphenyl Thian 3 Ol and Analogs
Strategies for Constructing the Thiane (B73995) Ring System
The formation of the six-membered saturated sulfur-containing heterocycle, known as the thiane ring, is a fundamental aspect of the synthesis. The following subsections detail common approaches to building this ring system.
Carbonyl Additions to Cyclic Ketones (e.g., Thian-3-one, Thietan-3-one (B1315229) as a related system)
A direct and widely utilized method for synthesizing 3-substituted thian-3-ols is through the nucleophilic addition to a cyclic ketone precursor like thian-3-one. This approach allows for the direct installation of the desired substituent at the C3 position, concurrently forming the tertiary alcohol. A related four-membered cyclic ketone, thietan-3-one, serves as a valuable model for this type of reaction. acs.orgnih.gov The reaction of thietan-3-one with organometallic reagents, such as Grignard reagents, has been shown to produce 3-substituted thietan-3-ols in good yields. acs.orgnih.gov This reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the cyclic ketone. pressbooks.pub
Intramolecular Cyclization Reactions for Saturated Heterocycles
Intramolecular cyclization is a powerful strategy for the formation of saturated heterocyclic rings, including thianes. researchgate.netnih.govrsc.org This method typically involves a linear precursor that contains both a sulfur nucleophile and an electrophilic center. The reaction between these two functional groups within the same molecule leads to the formation of the cyclic product. A common approach for thiane synthesis involves the intramolecular cyclization of a 1,5-dihaloalkane with a sulfide (B99878) source, or the cyclization of an ω-mercaptoalkane. researchgate.netvulcanchem.com For example, heating a 1,5-dibromopentane (B145557) with sodium sulfide can produce thiane. chemicalbook.com These unimolecular reactions are often thermodynamically and kinetically favored. researchgate.net
Ring Expansion Approaches for Cyclic Alcohols
Ring expansion offers an alternative pathway to thiane derivatives, often starting from smaller, more readily available sulfur-containing rings. vulcanchem.com For instance, a five-membered thiolane ring could potentially be expanded to a six-membered thiane ring. While less common for the direct synthesis of 3-(3-methoxyphenyl)thian-3-ol, ring expansion of 2-vinyl derivatives of thiane via a acs.org sigmatropic shift is a known transformation. acs.org Another related example is the ring expansion of thiiranes (three-membered rings) to thietanes (four-membered rings) using trimethyloxosulfonium iodide, which could conceptually be extended to larger rings. rsc.orgresearchgate.net
Introduction of the 3-Methoxyphenyl (B12655295) Moiety
The introduction of the 3-methoxyphenyl group onto the thiane backbone is a critical step in the synthesis of the target molecule. This is typically achieved through carbon-carbon bond-forming reactions.
Organometallic Reagent Chemistry (e.g., Grignard Reagents)
The most direct method for introducing the 3-methoxyphenyl group is through the use of organometallic reagents, with Grignard reagents being a prime example. pressbooks.pub The reaction of 3-methoxyphenylmagnesium bromide with thian-3-one (or the related thietan-3-one) provides a straightforward route to this compound. acs.orgnih.gov This reaction involves the nucleophilic addition of the 3-methoxyphenyl group to the carbonyl carbon of the cyclic ketone, followed by an acidic workup to protonate the resulting alkoxide and form the tertiary alcohol. pressbooks.pubprepchem.com The use of other organometallic reagents, such as organolithium compounds, is also a viable strategy. prepchem.com
Table 1: Examples of Grignard Reactions with Cyclic Ketones
| Grignard Reagent | Ketone Precursor | Product | Reference |
| 3-Methoxyphenylmagnesium bromide | Thietan-3-one | 3-(3-Methoxyphenyl)thietan-3-ol | acs.orgnih.gov |
| 4-Methoxyphenylmagnesium bromide | Thietan-3-one | 3-(4-Methoxyphenyl)thietan-3-ol | nih.gov |
| 4-Chlorophenylmagnesium bromide | Thietan-3-one | 3-(4-Chlorophenyl)thietan-3-ol | nih.gov |
| n-Butylmagnesium chloride | Anisaldehyde | 1-(4-Methoxyphenyl)pentan-1-ol | acs.org |
Acylation and Condensation Reactions with Methoxy-Substituted Precursors
While less direct for the synthesis of the final tertiary alcohol, acylation and condensation reactions are important for creating precursors or related analogs. researchgate.netvulcanchem.com Friedel-Crafts acylation, for instance, can be used to attach a methoxy-substituted acyl group to an aromatic ring, which can then be further manipulated. fip.org Condensation reactions, such as the Claisen-Schmidt condensation, can form carbon-carbon bonds using methoxy-substituted aldehydes. fip.org For example, the synthesis of (E)-1-phenyl-3-(2-methoxyphenyl)-2-propen-1-one can be achieved through a Claisen-Schmidt condensation. fip.org These methods are generally more suited for building complex molecular frameworks where the methoxyphenyl group is incorporated at an earlier synthetic stage. The use of 4-methoxyphenyl (B3050149) esters as acylating agents has also been reported for the selective modification of peptides and proteins. nih.gov
Stereoselective Synthesis and Diastereomeric Control in Thian-3-ol Systems
The creation of thian-3-ols with specific three-dimensional arrangements is a significant challenge in organic synthesis. Stereoselective methods aim to control the formation of chiral centers, leading to enantiomerically enriched or diastereomerically pure products.
The synthesis of a single enantiomer of a chiral compound, known as enantioselective or asymmetric synthesis, is crucial in fields like medicinal chemistry where different enantiomers can have varied biological activities. wikipedia.org For chiral tertiary alcohols, such as this compound, enantioselective synthesis is particularly challenging due to steric hindrance around the reactive center. researchgate.net Several established strategies can be employed to achieve this selectivity. wikipedia.orgru.nl
Key Enantioselective Strategies:
Enantioselective Catalysis : This approach uses a chiral catalyst to influence the stereochemical outcome of a reaction. wikipedia.org Chiral metal complexes, often formed with chiral ligands, or organocatalysts can create a chiral environment that favors the formation of one enantiomer over the other. wikipedia.orgru.nl For instance, the asymmetric reduction of a precursor ketone, thian-3-one, using chiral oxazaborolidine catalysts could potentially yield an enantiomerically enriched thian-3-ol. ru.nl
Biocatalysis : Enzymes are highly effective chiral catalysts. Lipases, for example, can be used for the kinetic resolution of a racemic mixture of tertiary alcohols through enantioselective esterification, a process where one enantiomer reacts faster than the other, allowing for their separation. researchgate.net
Chiral Pool Synthesis : This method utilizes a readily available chiral starting material from nature, such as an amino acid or sugar, and converts it through a series of reactions into the desired chiral product. wikipedia.org
Chiral Auxiliaries : A chiral auxiliary is a temporary molecular fragment that is attached to the starting material to direct the stereochemistry of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. wikipedia.org
The table below summarizes these general approaches, which are applicable to the synthesis of chiral thiane alcohols.
| Strategy | Description | Example Application |
| Enantioselective Catalysis | A small amount of a chiral catalyst creates a chiral environment, directing the reaction to form one enantiomer preferentially. wikipedia.orgru.nl | Asymmetric reduction of thian-3-one using a chiral catalyst to produce (R)- or (S)-thian-3-ol. |
| Biocatalysis | Enzymes are used as catalysts to perform stereoselective transformations. researchgate.net | Lipase-catalyzed kinetic resolution of racemic this compound. researchgate.net |
| Chiral Pool Synthesis | A complex chiral target is synthesized from a simple, inexpensive, and naturally occurring chiral molecule. wikipedia.org | Synthesis starting from a chiral sulfur-containing amino acid like cysteine. |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to control stereochemistry, then later removed. wikipedia.org | Attachment of a chiral auxiliary to a thiane precursor to guide a stereoselective addition reaction. |
When a molecule already contains one or more chiral centers, introducing a new one requires control over the relative stereochemistry, a process known as diastereoselective synthesis. In thian-3-ol systems, the existing stereocenter (at C3) or the conformation of the six-membered ring can influence the outcome of subsequent reactions.
Research on related heterocyclic systems provides insight into achieving such control. For example, in the synthesis of 2-substituted 3-hydroxyazetidines, the α-lithiation of N-thiopivaloylazetidin-3-ol followed by reaction with an electrophile proceeds with high trans-diastereoselectivity. nih.gov The resident hydroxyl group directs the incoming electrophile to the opposite face of the ring. nih.gov This principle of substrate-directed control is directly applicable to the thiane ring system.
Similarly, diastereoselective reductions of ketones to alcohols are a common transformation where the stereochemical outcome can be controlled. researchgate.net The hydrogenation of a double bond in a bicyclic precursor to a saturated pyrrolidine (B122466) system has also been shown to proceed diastereoselectively. sciforum.net These examples underscore that functional group transformations on the thiane ring or its substituents can be guided by the existing stereochemistry to produce a single, desired diastereomer. sciforum.netnih.gov
Post-Synthetic Functionalization and Derivatization
Once the this compound core is synthesized, it can be further modified at three primary locations: the sulfur atom, the tertiary hydroxyl group, and the methoxyphenyl substituent.
The sulfur atom in the thiane ring is nucleophilic and can be readily oxidized to form the corresponding sulfoxide (B87167) (S=O) and sulfone (SO₂). These transformations significantly alter the polarity, stereochemistry, and chemical properties of the molecule. A common and effective reagent for this oxidation is meta-chloroperoxybenzoic acid (mCPBA). acs.org The extent of oxidation can be controlled by the stoichiometry of the oxidant; using approximately one equivalent typically yields the sulfoxide, while an excess (two or more equivalents) leads to the sulfone. acs.org The oxidation of a sulfide to a sulfoxide creates a new stereocenter at the sulfur atom.
The table below outlines typical conditions for sulfur oxidation based on analogous systems. acs.org
| Transformation | Reagent | Product | Reference |
| Thiane to Thiane S,S-Dioxide (Sulfone) | m-Chloroperoxybenzoic acid (mCPBA) (3.0 equiv) in CH₂Cl₂ | 3-(3-Methoxyphenyl)thiane-1,1-dioxide | acs.org |
Other oxidative systems, including those using gold catalysis with sulfoxides as oxidants, have been developed for specialized applications. nih.gov
The tertiary hydroxyl group is a key functional handle that can be transformed into other groups, often by activating it to become a good leaving group. Under acidic conditions, protonation of the hydroxyl group followed by loss of water can generate a stable tertiary carbocation. This intermediate can then be trapped by a variety of nucleophiles.
Recent research on the related 3-aryl-thietan-3-ol dioxide system demonstrates that the tertiary alcohol can be coupled with arenes, thiols, and other alcohols using Lewis or Brønsted acid catalysis. acs.org This strategy provides a divergent route to a range of 3,3-disubstituted derivatives. acs.org
The following table summarizes these derivatization reactions. acs.org
| Nucleophile | Catalyst | Product Type | Reference |
| Arenes | Calcium(II) bis(trifluoromethanesulfonimide) | 3-Aryl-3-(3-methoxyphenyl)thiane | acs.org |
| Thiols | Calcium(II) bis(trifluoromethanesulfonimide) | 3-Sulfanyl-3-(3-methoxyphenyl)thiane | acs.org |
| Alcohols | Triflimide (Tf₂NH) | 3-Alkoxy-3-(3-methoxyphenyl)thiane | acs.org |
The methoxyphenyl ring provides additional opportunities for derivatization. Standard electrophilic aromatic substitution reactions can introduce functional groups such as nitro or halogen onto the aromatic ring at positions directed by the existing methoxy (B1213986) and thian-3-ol substituents.
A more versatile strategy involves the demethylation of the methoxy group to reveal a phenol (B47542). This phenolic hydroxyl group serves as a powerful anchor for further modifications. acs.org For example, the phenol can be converted to a triflate, which is an excellent leaving group for transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling to form biaryl structures. acs.org The phenol can also participate in etherification reactions, such as the Ullmann arylation, to connect to other aromatic systems. acs.org
The table below details potential functionalization pathways starting from the corresponding phenol derivative. acs.org
| Reaction | Reagents | Product Type | Reference |
| O-Arylation (Ullmann) | Iodopyridine, Copper Catalyst | Pyridyl ether derivative | acs.org |
| Triflation | Triflic anhydride (B1165640) (Tf₂O) | Aryl triflate | acs.org |
| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium Catalyst (after triflation) | Biaryl derivative | acs.org |
Optimization of Synthetic Pathways
The synthesis of 3-aryl-thian-3-ol derivatives, including this compound, is often achieved through the nucleophilic addition of an organometallic reagent, such as a Grignard reagent, to a cyclic ketone precursor. A common route involves the reaction of 3-methoxyphenylmagnesium bromide with thian-4-one. The efficiency of this and other synthetic routes is highly dependent on reaction conditions, which necessitates a structured approach to optimization.
The One Factor At a Time (OFAT) method is a traditional and intuitive approach to process optimization. acs.org This technique involves changing a single experimental factor or variable while keeping all others constant to observe its effect on the reaction outcome, typically the yield. mdpi.com The process is repeated iteratively for each variable until a set of "optimal" conditions is identified. acs.org For example, in the Grignard synthesis of an analog, 3-(3-methoxyphenyl)thietan-3-ol, from thietan-3-one, key parameters include temperature, reaction time, and the stoichiometry of the Grignard reagent. acs.org
An OFAT campaign for this type of synthesis might proceed as follows:
Temperature Optimization: A series of reactions are run at various temperatures (-78°C, -40°C, 0°C, 25°C) while the equivalents of Grignard reagent and reaction time are held constant.
Stoichiometry Optimization: Based on the best temperature from the first step, a new set of experiments is performed by varying the equivalents of the Grignard reagent (e.g., 1.0, 1.1, 1.5, 2.0 eq.).
Time Optimization: With the optimal temperature and stoichiometry fixed, the reaction time is then varied to determine the point at which the reaction reaches completion without significant decomposition or side-product formation.
While straightforward, the OFAT methodology is often inefficient and can be misleading. nih.gov Its primary drawback is the failure to account for interactions between factors. acs.orgnih.gov For instance, the optimal temperature may depend on the concentration of the reagents, an interaction that OFAT would miss. This can lead to the identification of a local optimum rather than the true global optimum for the reaction. researchgate.net
Table 1: Illustrative OFAT Optimization for Grignard Synthesis of a Thian-3-ol Analog
This table presents hypothetical data for illustrative purposes.
Step 1: Temperature Variation (Grignard eq. = 1.1, Time = 3 h)| Experiment | Temperature (°C) | Yield (%) |
|---|---|---|
| 1A | -78 | 55 |
| 1B | -20 | 72 |
| 1C | 0 | 75 |
Step 2: Reagent Equivalents Variation (Temperature = 0°C, Time = 3 h)
| Experiment | Grignard (eq.) | Yield (%) |
|---|---|---|
| 2A | 1.0 | 65 |
| 2B | 1.1 | 76 |
| 2C | 1.3 | 78 |
Step 3: Reaction Time Variation (Temperature = 0°C, Grignard eq. = 1.3)
| Experiment | Time (h) | Yield (%) |
|---|---|---|
| 3A | 1 | 62 |
| 3B | 2 | 75 |
| 3C | 3 | 79 |
Based on this OFAT study, the determined optimal conditions would be 0°C, 1.3 equivalents of Grignard reagent, and a reaction time of 3 hours.
Design of Experiments (DoE) is a powerful statistical methodology for process optimization that has become standard practice in the pharmaceutical and chemical industries. nih.govmt.com Unlike OFAT, DoE allows for the simultaneous variation of multiple factors, enabling a more efficient exploration of the parameter space. mdpi.com This approach not only requires fewer experiments to gain a deeper understanding of the process but also identifies and quantifies interactions between factors. mdpi.comresearchgate.net
For the synthesis of this compound, a DoE study would begin with the identification of potentially critical process parameters (factors) and desired outcomes (responses).
Factors: Temperature, reagent concentration, catalyst loading, solvent composition, reaction time.
Responses: Product yield, purity (e.g., level of impurities), reaction completion.
A common DoE approach is a factorial design, where experiments are conducted at all possible combinations of the chosen levels (typically high and low) for each factor. galchimia.com For example, a 2³ full factorial design would investigate three factors at two levels, requiring 8 experiments, often with additional center point runs to check for curvature. galchimia.comresearchgate.net
The results from these experiments are then used to build a mathematical model that describes the relationship between the factors and the responses. nih.gov Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine the significance of each factor and their interactions. This model can be visualized using contour plots and response surfaces, which graphically represent how the response (e.g., yield) changes with the factors, allowing for the precise identification of the optimal process conditions. mt.com
Table 2: Example of a 2³ Full Factorial Design for Synthesis Optimization
This table presents hypothetical data for illustrative purposes.
| Experiment | Temperature (°C) | Concentration (M) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | -10 (Low) | 0.2 (Low) | 1 (Low) | 65 |
| 2 | 10 (High) | 0.2 (Low) | 1 (Low) | 75 |
| 3 | -10 (Low) | 0.5 (High) | 1 (Low) | 72 |
| 4 | 10 (High) | 0.5 (High) | 1 (Low) | 88 |
| 5 | -10 (Low) | 0.2 (Low) | 4 (High) | 70 |
| 6 | 10 (High) | 0.2 (Low) | 4 (High) | 81 |
| 7 | -10 (Low) | 0.5 (High) | 4 (High) | 78 |
Analysis of these results might reveal that not only are temperature and concentration significant main factors, but their interaction is also critical. For instance, the highest yield (92%) is achieved only when both temperature and concentration are at their high levels, an insight difficult to obtain through OFAT. acs.org This systematic approach enables the development of a robust and reliable synthetic protocol, which is crucial for large-scale production. mdpi.com
Mechanistic Investigations of Reactions Involving 3 3 Methoxyphenyl Thian 3 Ol and Its Precursors
Detailed Reaction Pathways and Intermediate Characterization
Understanding the detailed reaction pathways is crucial for controlling the synthesis and reactivity of 3-(3-Methoxyphenyl)thian-3-ol. This involves identifying key intermediates and understanding the electronic and steric factors that guide the reaction course.
The primary route to synthesizing this compound, a tertiary alcohol, involves the nucleophilic addition of an organometallic reagent to its ketone precursor, thian-3-one. wikipedia.org This reaction is a classic example of carbonyl chemistry. pressbooks.pub
The mechanism proceeds in two key steps:
Nucleophilic Attack: An organometallic nucleophile, typically a Grignard reagent (3-methoxyphenylmagnesium bromide) or an organolithium reagent, attacks the electrophilic carbon atom of the carbonyl group in thian-3-one. wikipedia.org The polarity of the carbon-oxygen double bond makes the carbon atom electron-deficient and thus susceptible to attack. wikipedia.org This step breaks the C=O pi bond.
Intermediate Formation and Protonation: This attack results in the formation of a tetrahedral alkoxide intermediate. pressbooks.pub The carbon atom of the former carbonyl group rehybridizes from sp² to sp³. pressbooks.pub Subsequent protonation of this intermediate, usually during an acidic workup, yields the final tertiary alcohol product, this compound. pressbooks.pub
The formation of this compound from the achiral precursor thian-3-one creates a new stereocenter at the C3 position. In the absence of chiral influences, the reaction produces a racemic mixture of (R)- and (S)-enantiomers. However, controlling the stereochemical outcome is a significant goal in modern synthesis.
Stereochemical control can be achieved through several mechanisms:
Chiral Catalysis: The use of a chiral catalyst can create a diastereomeric transition state that favors the formation of one enantiomer over the other. This is a cornerstone of asymmetric synthesis.
Substrate-Controlled Diastereoselection: If the thiane (B73995) ring already contains a stereocenter, it can direct the incoming nucleophile to one face of the carbonyl group, leading to a diastereoselective reaction.
Stereoconvergent Synthesis: In some advanced methods, a racemic starting material can be converted into a single enantiomer of the product. nih.gov This often involves a dynamic kinetic resolution where the starting material enantiomers are rapidly interconverting, and one is selectively consumed by a chiral catalyst. nih.gov While specific examples for this compound are not detailed in readily available literature, these principles are broadly applicable to the synthesis of chiral tertiary alcohols. nih.gov
The study of such stereochemical pathways is essential for synthesizing enantiomerically pure compounds, which is often critical for biological applications.
The electronic nature of the substituents on both the nucleophile and the electrophile plays a critical role in determining reaction rates and selectivity. studypug.comlasalle.edu In the synthesis of this compound, the key substituent is the methoxy (B1213986) group (-OCH₃) on the phenyl ring of the nucleophile.
Electron-Donating Group (EDG) Effect: The methoxy group is a strong electron-donating group due to its ability to donate a lone pair of electrons through resonance (+M effect). wikipedia.org This increases the electron density on the aromatic ring. lasalle.edu When forming the Grignard or organolithium reagent, this property enhances the nucleophilicity of the carbanionic carbon attached to the metal, making it more reactive towards the electrophilic carbonyl carbon of thian-3-one. studypug.com Generally, EDGs on the nucleophile increase the rate of nucleophilic addition. youtube.com
Electron-Withdrawing Group (EWG) Effect: Conversely, if an electron-withdrawing group (like a nitro or cyano group) were present on the phenyl ring, it would decrease the electron density and reduce the nucleophilicity of the organometallic reagent. studypug.comwikipedia.org This would lead to a slower reaction rate compared to the methoxy-substituted analogue. studypug.com EWGs on the electrophile (the ketone) would have the opposite effect, making the carbonyl carbon more electrophilic and increasing the reaction rate. studypug.com
These electronic effects are fundamental to predicting reactivity and planning synthetic strategies. libretexts.org
Interactive Table: Effect of Substituents on Nucleophilic Addition Rate
| Substituent on Phenyl Ring | Electronic Effect | Effect on Nucleophilicity | Predicted Reaction Rate |
|---|---|---|---|
| -OCH₃ (Methoxy) | Electron Donating (+M, -I) | Increases | Fast |
| -CH₃ (Methyl) | Electron Donating (+I) | Slightly Increases | Moderate-Fast |
| -H (Hydrogen) | Neutral | Baseline | Moderate |
| -Cl (Chloro) | Electron Withdrawing (-I, +M) | Decreases | Slow |
Kinetic and Thermodynamic Aspects of Thiane Reactions
The study of reaction kinetics and thermodynamics provides quantitative data on reaction speeds and the relative stability of reactants and products, offering deeper mechanistic insight.
The rate of a chemical reaction is quantified by its rate coefficient (or rate constant), symbolized as k. ohsu.edu For the synthesis of this compound, the reaction rate can be described by a rate equation that relates the rate to the concentrations of the reactants, thian-3-one and the organometallic reagent. studymind.co.uk
Rate coefficients are determined experimentally by monitoring the change in concentration of a reactant or product over time using techniques like spectroscopy or chromatography. ohsu.edustudymind.co.uknih.gov The value of k is influenced by several factors, including temperature, solvent, and the very structure of the reactants as discussed with electronic effects.
Interactive Table: Hypothetical Rate Coefficients for Arylmagnesium Bromide Addition to Thian-3-one at 25°C
| Aryl Group | Rate Coefficient, k (M⁻¹s⁻¹) | Relative Rate |
|---|---|---|
| 4-Methoxyphenyl (B3050149) | 0.085 | 5.7 |
| 4-Methylphenyl | 0.045 | 3.0 |
| Phenyl | 0.015 | 1.0 |
Note: This table is illustrative, based on established principles of chemical kinetics.
For the nucleophilic addition mechanism described in section 3.1.1, the rate-determining step is the initial nucleophilic attack of the organometallic reagent on the carbonyl carbon. wikipedia.org This step involves the breaking of the C=O π-bond and the formation of a new carbon-carbon σ-bond, a process with a significant energy barrier compared to the subsequent fast protonation of the alkoxide intermediate. acenet.edu
The reaction scheme can also be analyzed in terms of equilibrium microcoefficients, which are the individual rate constants for each forward and reverse step in the mechanism. For the reaction forming the tetrahedral intermediate (T⁻), the steps can be written as:
Thian-3-one + [3-MeO-Ph]⁻ ⇌ T⁻
Here, k₁ is the rate constant for the forward reaction (nucleophilic attack) and k₋₁ is the rate constant for the reverse reaction (collapse of the intermediate back to reactants). The equilibrium constant (K) for this step is the ratio of these microcoefficients (K = k₁/k₋₁). In reactions where the formation of the tetrahedral intermediate is rate-determining, k₁ is much smaller than the rate constant for any subsequent step. nih.gov
Catalytic Mechanisms in Thiane and Analogous Systems
The reactivity of the thiane ring and its substituents, such as in this compound, is significantly influenced by catalytic processes. Both Lewis acids and transition metals play crucial roles in activating and transforming the molecule. Lewis acids typically interact with heteroatoms like oxygen and sulfur, facilitating nucleophilic substitutions and eliminations, while transition metals enable a broader range of transformations, including the formation of the heterocyclic ring itself and the functionalization of otherwise inert C-H bonds. rsc.orgwikipedia.org
Lewis acid catalysis is a cornerstone of organic synthesis, particularly for reactions involving alcohols. wikipedia.org In the context of this compound, a tertiary alcohol, Lewis acids activate the hydroxyl group by coordinating to the oxygen atom. This coordination enhances the leaving group ability of the hydroxyl moiety, transforming it into a species that can be readily displaced by a nucleophile or eliminated to form an alkene. nptel.ac.in The general mechanism involves the formation of an adduct between the Lewis acid and the alcohol's oxygen, which polarizes the C-O bond and facilitates its cleavage. wikipedia.org This can lead to the formation of a carbocation intermediate, especially with tertiary alcohols, which then undergoes subsequent reaction. nih.govresearchgate.net
The choice of Lewis acid is critical and can determine the reaction pathway and product distribution. Common Lewis acids range from hard protic acids and metal halides like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) to softer transition metal salts such as copper(II) triflate (Cu(OTf)₂) and indium(III) triflate (In(OTf)₃). science.goviitm.ac.in
Research on analogous systems provides insight into potential transformations of this compound. For instance, copper-catalyzed thioetherification of benzylic alcohols with thiols proceeds through a Lewis-acid-mediated Sₙ1-type mechanism. nih.gov The Lewis acid, Cu(OTf)₂, facilitates the in situ formation of a carbocation, which is then attacked by the thiol. nih.gov Given that this compound is a tertiary benzylic-type alcohol, a similar carbocation-mediated pathway is highly plausible under Lewis acid catalysis, allowing for the introduction of various nucleophiles at the C3 position.
Furthermore, studies on the displacement of trichloroacetimidate (B1259523) leaving groups from pyrroloindoline cores, which are also heterocyclic systems, show that a catalytic amount of a Lewis acid like BF₃·OEt₂ can efficiently promote substitution by alcohols, thiols, and other nucleophiles. nih.gov This methodology highlights a strategy wherein the alcohol of this compound could first be converted to a better leaving group to broaden the scope of potential transformations. nih.gov The table below summarizes the application of various Lewis acids in transformations of analogous alcohol-containing compounds.
| Lewis Acid Catalyst | Substrate Type | Transformation | Key Mechanistic Feature | Source |
|---|---|---|---|---|
| Cu(OTf)₂ | Benzyl Alcohols | Thioetherification with thiols | Facilitates formation of a carbocation intermediate for Sₙ1-type nucleophilic attack. nih.gov | nih.gov |
| BF₃·OEt₂ | Pyrroloindoline Trichloroacetimidate | Substitution with alcohols, thiols | Activates the imidate as a leaving group for displacement by various nucleophiles. nih.gov | nih.gov |
| InCl₃ | Aniline, Formaldehyde, Alkene | Cationic Povarov Reaction | Increases the electrophilic character of formaldehyde, promoting iminium ion formation. rsc.org | rsc.org |
| Yttria–Zirconia | Alcohols, Thiols, Amines | Acylation with carboxylic acids | Heterogeneous catalyst providing Lewis acidic sites for chemoselective acylation. iitm.ac.in | iitm.ac.in |
| FeCl₃ / TFAA | Tertiary Alcohols | Aromatic Alkylation (Friedel-Crafts) | Synergistic Brønsted/Lewis acid system generates a carbocation from the alcohol for electrophilic aromatic substitution. rsc.org | rsc.org |
In thiane systems specifically, the sulfur atom can also interact with Lewis acids. While this can sometimes lead to catalyst deactivation, it can also be exploited for specific reactions. dmaiti.com For example, in the oxidative cycloaddition of thiophenes, BF₃·Et₂O was shown to catalyze the reaction by interacting with the intermediate thiophene (B33073) S-monoxide, enhancing its reactivity as a diene. nih.gov This dual potential for interaction—at the alcohol and at the thioether sulfur—makes the mechanistic landscape of this compound under Lewis acid catalysis particularly rich.
Transition metal catalysis offers powerful strategies for both the synthesis of the thiane ring (cyclization) and the modification of the fully formed heterocycle (functionalization). thieme.desioc-journal.cn These methods are often characterized by high efficiency and selectivity, proceeding under mild conditions. sioc-journal.cnmdpi.com
Cyclization Pathways: The construction of the thiane ring, a precursor to this compound, can be achieved through metal-catalyzed cyclization reactions. thieme.de Significant progress has been made in intramolecular cyclizations, where a metal catalyst facilitates the formation of a new bond to create the ring system. mdpi.compurdue.edu For instance, palladium-catalyzed reactions are widely used to form carbon-heteroatom bonds in the synthesis of heterocycles. mdpi.com A plausible route to a thiane precursor could involve the intramolecular hydrothiolation of an unsaturated thiol, catalyzed by various transition metals.
Functionalization Pathways: Once the thiane ring is formed, transition metal catalysis provides routes to functionalize the molecule at positions that are typically unreactive. nih.gov A particularly relevant strategy is the direct functionalization of C-H bonds, which avoids the need for pre-functionalized substrates. rsc.orgbeilstein-journals.org In thiane and other thioether systems, the sulfur atom can act as an endogenous directing group. rsc.orgnih.gov The metal catalyst coordinates to the sulfur atom, bringing it into proximity with specific C-H bonds on the ring or on adjacent groups, thereby enabling their selective activation and subsequent functionalization. rsc.orgnih.gov This has been demonstrated in palladium-catalyzed C(sp²)–H olefination of arenes directed by a thioether group. nih.gov
Metal-catalyzed hydrogen atom transfer (MHAT) is another powerful paradigm. nih.gov Catalytic systems, such as those involving iron or nickel, can generate metal-hydride species that abstract a hydrogen atom from the substrate to form a radical intermediate. nih.gov This radical can then engage in various bond-forming reactions, including cross-coupling with aryl halides. nih.gov Such a mechanism could be applied to functionalize the thiane ring of this compound at positions alpha to the sulfur atom.
The table below outlines several metal-catalyzed reactions in analogous systems that illustrate potential pathways for the synthesis and functionalization of thianes.
| Catalyst System | Reaction Type | Substrate/System | Mechanistic Principle | Source |
|---|---|---|---|---|
| Pd(II) | Remote C(sp²)-H Olefination | Aryl Thioethers | The thioether sulfur acts as a directing group, facilitating palladium-catalyzed olefination of a remote C-H bond on the aryl ring. nih.gov | nih.gov |
| Fe/Ni Dual Catalysis | Hydroarylation | Olefins and Aryl Halides | Involves metal hydride atom transfer (MHAT) to the olefin, followed by nickel-catalyzed cross-coupling of the resulting radical with an aryl halide. Thianes are noted as potential heterocyclic scaffolds. nih.gov | nih.gov |
| Cu(I) | Chalcogenative Cyclization | Propargyl Pyridines | Copper catalyzes the cyclization and incorporation of a sulfur or selenium moiety from a dichalcogenide source. mdpi.com | mdpi.com |
| Ir(III) | C-H Borylation | Thianes | Iridium catalyzes the selective borylation of C-H bonds, allowing for further functionalization. thieme-connect.dethieme-connect.de | thieme-connect.de, thieme-connect.de |
| Ni(0) | Intramolecular [4+2] Cycloaddition | Dienynes | Nickel(0) catalyzes the cycloaddition to form bicyclic systems under mild conditions, conserving the stereochemistry of the diene. williams.edu | williams.edu |
These catalytic methodologies represent powerful tools for investigating the chemistry of this compound. They allow for the strategic construction of the core thiane structure and the selective introduction of new functional groups, paving the way for the synthesis of diverse derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 3 Methoxyphenyl Thian 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 3-(3-Methoxyphenyl)thian-3-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing insight into the connectivity and spatial arrangement of the atoms. mdpi.com
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the aliphatic protons of the thiane (B73995) ring, the methoxy (B1213986) group, and the hydroxyl proton. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom in the molecule.
The chemical shifts are influenced by the electronic environment of each nucleus. The electronegative oxygen and sulfur atoms in the thiane ring, along with the aromatic system, cause characteristic shifts in the corresponding proton and carbon signals. The complete assignment is typically achieved through the combined analysis of ¹H, ¹³C, and multidimensional NMR data. mdpi.com
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃) This table presents expected chemical shifts based on analogous structures.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2', H-4', H-5', H-6' (Aromatic) | 6.80 - 7.30 | m | - |
| -OCH₃ | ~3.82 | s | - |
| H-2, H-4, H-5, H-6 (Thiane Ring) | 2.00 - 3.20 | m | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃) This table presents expected chemical shifts based on analogous structures.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 (Thiane Ring, C-OH) | ~72.0 |
| C-2, C-6 (Thiane Ring, CH₂-S) | ~30.0 - 35.0 |
| C-4, C-5 (Thiane Ring, CH₂) | ~25.0 - 28.0 |
| C-1' (Aromatic, C-C-OH) | ~145.0 |
| C-3' (Aromatic, C-OCH₃) | ~159.8 |
| C-2', C-4', C-5', C-6' (Aromatic) | 112.0 - 130.0 |
To confirm the assignments from one-dimensional spectra and to establish the precise connectivity of atoms, several two-dimensional NMR experiments are employed. mdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). It would be used to trace the connectivity within the thiane ring by showing correlations between adjacent methylene (B1212753) protons (e.g., H-2 with H-4, H-4 with H-5, etc.) and within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It is fundamental for assigning the carbon signals based on the already assigned proton resonances. For example, the proton signal at ~3.82 ppm would correlate with the carbon signal at ~55.2 ppm, confirming the assignment of the methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This information pieces together the entire molecular framework. Key expected correlations would include the methoxy protons (~3.82 ppm) to the aromatic C-3' (~159.8 ppm) and the thiane protons to the aromatic C-1', confirming the connection between the two ring systems. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the 3-methoxyphenyl (B12655295) group with respect to the thiane ring.
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry is used to determine the exact molecular weight and to gain structural information from the fragmentation patterns of the molecule. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can determine the molecular formula with high accuracy. mdpi.comnih.gov
For this compound (C₁₂H₁₆O₂S), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.
The fragmentation pattern in ESI-MS/MS provides evidence for the molecular structure. Common fragmentation pathways for this compound would likely involve:
Loss of Water: A neutral loss of 18 Da (H₂O) from the parent ion is a characteristic fragmentation for alcohols.
Cleavage of the Thiane Ring: The heterocyclic ring can undergo cleavage, leading to sulfur-containing fragment ions.
Loss of the Methoxyphenyl Group: Cleavage of the C-C bond between the thiane ring and the aromatic ring.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Identity |
|---|---|
| 225.0949 | [M+H]⁺ |
| 207.0843 | [M+H - H₂O]⁺ |
| 135.0446 | [C₈H₇O₂]⁺ (Methoxyphenyl-CO fragment) |
Chiroptical Spectroscopy for Stereochemical Assignment
Since this compound possesses a stereogenic center at the C-3 position, it exists as a pair of enantiomers. Chiroptical techniques are essential for determining the absolute configuration (R or S) of a specific enantiomer. researchgate.netrsc.org
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. The absolute configuration of this compound can be determined by comparing the experimentally measured ECD spectrum with theoretical spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the (R) and (S) enantiomers. A match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. researchgate.net
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum provides information about the stereochemistry of a chiral molecule and can be used to identify the presence of chromophores near the chiral center. The spectrum typically shows a plain curve far from an absorption band and exhibits a "Cotton effect" (a combination of a peak and a trough) in the region of an absorption band. This data complements ECD in the stereochemical analysis of chiral compounds like this compound.
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the molecular structure of this compound. researchgate.net These two methods are complementary; IR spectroscopy measures the absorption of infrared light due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. libretexts.org
The analysis of the IR and Raman spectra allows for the identification of characteristic functional groups within the molecule. For this compound, key vibrational modes can be predicted. The hydroxyl (-OH) group would exhibit a characteristic O-H stretching band, typically broad in the IR spectrum due to hydrogen bonding. mdpi.com The methoxyphenyl group would produce several distinct signals, including aromatic C-H stretching, aromatic C=C ring stretching, and C-O-C stretching from the ether linkage. aip.orgwalshmedicalmedia.com The thiane ring contributes aliphatic C-H stretching and bending modes, as well as C-S stretching vibrations, which are often weak in IR but can be more prominent in Raman spectra. aip.org
Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H stretch | 3600 - 3200 (Broad) |
| Aromatic Ring | C-H stretch | 3100 - 3000 |
| C=C stretch | 1600 - 1450 | |
| Methoxy (-OCH₃) | C-H stretch (in CH₃) | 2960 - 2850 |
| C-O-C stretch (asymmetric) | 1310 - 1210 | |
| C-O-C stretch (symmetric) | 1050 - 1010 | |
| Thiane Ring | C-H stretch (aliphatic) | 2950 - 2850 |
| C-S stretch | 700 - 600 |
Note: The values in this table represent typical frequency ranges for the specified functional groups and are based on general spectroscopic data. mdpi.comaip.org Precise values for this compound would require experimental measurement.
X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. uvm.edu This technique involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which a model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be built and refined. mdpi.comnih.gov
While specific crystallographic data for this compound is not prominently available in surveyed literature, analysis of a suitable crystalline derivative would provide definitive answers to key structural questions outlined below.
A primary outcome of an X-ray crystal structure analysis is the detailed molecular conformation. For this compound, this would unambiguously establish the conformation of the six-membered thiane ring. Saturated six-membered heterocycles containing sulfur typically adopt a chair conformation, which minimizes steric and torsional strain. acs.orgcrossref.orgepa.gov The analysis would confirm this and determine the precise placement of the substituents.
Crucially, the crystallographic data would provide exact values for all dihedral (torsion) angles. These angles define the spatial relationship between different parts of the molecule. For instance, in a chair conformation, the hydroxyl and 3-methoxyphenyl groups at the C3 position would be found in either axial or equatorial orientations. X-ray analysis of a related bicyclic thiane derivative, 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol, confirmed a chair-chair conformation with the C-C₆H₅ bond in an equatorial position relative to the thiane ring. nih.gov For this compound, the analysis would similarly reveal the thermodynamically preferred orientation of its bulky substituents in the solid state.
Table 2: Key Dihedral Angles for Structural Elucidation
| Dihedral Angle | Description | Structural Information Revealed |
|---|---|---|
| C2-C3-C(Aryl)-C(Aryl) | Rotation around the C3-Aryl bond | Orientation of the phenyl ring relative to the thiane ring. |
| C(Aryl)-O-C(Methyl)-H | Rotation around the O-Methyl bond | Conformation of the methoxy group. |
| S1-C2-C3-O4 | Ring torsion angle | Puckering and specific chair/boat conformation of the thiane ring. |
| S1-C6-C5-C4 | Ring torsion angle | Puckering and specific chair/boat conformation of the thiane ring. |
Note: This table is illustrative of the types of dihedral angles that would be determined from an X-ray crystal structure analysis.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a study critical to the field of crystal engineering. ias.ac.in This packing is governed by a network of intermolecular interactions. mdpi.com
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bond | -OH (hydroxyl) | -OH (hydroxyl) | Strong, primary interaction likely dictating packing. |
| Hydrogen Bond | -OH (hydroxyl) | S (thiane) | Possible stabilizing interaction. |
| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | -O- (methoxy/hydroxyl) | Contributes to the stability of the 3D network. |
| C-H···π Interaction | C-H (aliphatic/methoxy) | Phenyl Ring | Orients molecules in a stacked or T-shaped manner. |
| van der Waals Forces | All atoms | All atoms | General, non-directional attractive forces. |
Note: This table outlines the expected intermolecular interactions based on the functional groups present in the molecule.
Computational Chemistry and Theoretical Investigations of 3 3 Methoxyphenyl Thian 3 Ol
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules. scispace.com DFT calculations are instrumental in predicting a wide range of molecular properties by approximating the electron density of a system. mdpi.com Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to achieve reliable results for geometries, electronic structures, and spectroscopic parameters. nih.govnih.govresearchgate.net
Geometric optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com This process involves iteratively adjusting atomic positions to minimize the total electronic energy of the structure. arxiv.org For 3-(3-Methoxyphenyl)thian-3-ol, DFT calculations would be used to find its equilibrium geometry, providing precise data on bond lengths, bond angles, and dihedral angles. The optimization process ensures that the calculated properties correspond to the molecule's most probable conformation. arxiv.org A comparison of calculated geometric parameters with experimental data, if available from techniques like X-ray crystallography, serves to validate the chosen computational method. mdpi.comresearchgate.net
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-S (Thiane Ring) | ~1.82 Å |
| Bond Length | C-O (Alcohol) | ~1.43 Å |
| Bond Length | C-O (Methoxy) | ~1.37 Å |
| Bond Angle | C-S-C (Thiane Ring) | ~98° |
| Bond Angle | C-C-O (Alcohol) | ~110° |
| Dihedral Angle | C-C-C-O (Ring-Alcohol) | Varies with conformation |
Note: These values are illustrative and based on typical parameters for similar functional groups calculated using DFT.
The electronic properties of a molecule are governed by the distribution of its electrons, which can be analyzed through several computational approaches.
Frontier Molecular Orbital (FMO) Theory FMO theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comyoutube.com
HOMO: The highest energy orbital containing electrons. It represents the ability of a molecule to donate electrons, indicating its nucleophilicity. youtube.com
LUMO: The lowest energy orbital devoid of electrons. It represents the ability of a molecule to accept electrons, indicating its electrophilicity. youtube.com
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive. researchgate.net
DFT calculations can accurately predict the energies of these frontier orbitals for this compound, providing insight into its potential reaction pathways. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 eV | Characterizes electron-donating ability |
| LUMO | -0.8 eV | Characterizes electron-accepting ability |
| Energy Gap (ΔE) | 5.7 eV | Indicates high chemical stability |
Note: These are representative values for a molecule of this type.
Charge Distribution Methods like Mulliken population analysis are used to calculate the partial atomic charges on each atom in the molecule. This information helps in understanding the charge distribution, dipole moment, and electrostatic interactions within the molecule. researchgate.net
Computational methods can simulate various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating nuclear magnetic shielding tensors, which are then used to predict ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov Theoretical predictions can help assign peaks in experimental spectra and provide structural confirmation. nih.govmdpi.com
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net These calculations help in assigning specific vibrational modes (stretching, bending, rocking) to the observed spectral bands. nih.govajchem-a.com Often, calculated frequencies are scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net
Electronic Circular Dichroism (ECD) Spectra: Since this compound possesses a chiral center at the C3 position, it is optically active. Time-dependent DFT (TD-DFT) can be used to simulate its ECD spectrum. dtu.dk This is particularly useful for determining the absolute configuration of chiral molecules by comparing the calculated spectrum with the experimental one. dtu.dkresearchgate.net
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is plotted on the molecule's electron density surface and is color-coded to indicate different electrostatic potential values. researchgate.netresearchgate.net
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. nih.gov
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. nih.gov
The MEP map for this compound would highlight the electronegative oxygen atoms of the hydroxyl and methoxy (B1213986) groups as regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential. This analysis provides a powerful predictive tool for understanding intermolecular interactions and chemical reactivity. nih.govnih.gov
Conformational Analysis and Potential Energy Surfaces
The flexibility of the thiane (B73995) ring and the rotation around the single bonds connecting the rings and the methoxy group allow this compound to exist in multiple conformations.
Table 3: Hypothetical Relative Energies of Key Conformers
| Conformer Description | Relative Energy (kcal/mol) | Predicted Population at 298 K |
|---|---|---|
| Equatorial -OH, Equatorial -PhOMe (Chair) | 0.00 | High |
| Axial -OH, Equatorial -PhOMe (Chair) | 0.75 | Moderate |
| Equatorial -OH, Axial -PhOMe (Chair) | 2.50 | Low |
| Axial -OH, Axial -PhOMe (Chair) | 3.50 | Very Low |
Note: These values are illustrative examples to demonstrate the output of a conformational analysis.
Barriers to Conformational Interconversion
The thiane ring of this compound is not planar and, similar to cyclohexane, adopts several non-planar conformations to minimize steric and torsional strain. The most stable conformation is typically the chair form. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The interconversion between two chair conformations, known as ring inversion or chair-chair interconversion, proceeds through higher-energy transition states and intermediates, such as the half-chair, twist-boat, and boat conformations.
Computational methods, particularly density functional theory (DFT), can be employed to calculate the energies of these different conformations and the energy barriers for the interconversion between them. For this compound, two chair conformers are of particular interest: one with the 3-methoxyphenyl (B12655295) group in an axial position and the hydroxyl group in an equatorial position, and the other with the 3-methoxyphenyl group equatorial and the hydroxyl group axial. Generally, bulky substituents are more stable in the equatorial position to avoid 1,3-diaxial interactions.
The energy barrier to ring inversion is a critical parameter that determines the rate of interconversion at a given temperature. A hypothetical energy profile for the chair-chair interconversion of this compound, with the bulkier 3-methoxyphenyl group moving from axial to the more stable equatorial position, can be calculated. The transition state for this process is typically a half-chair or a similar high-energy conformation.
| Conformer/Transition State | Relative Energy (kcal/mol) |
| Chair (axial 3-methoxyphenyl) | 2.5 |
| Half-Chair (Transition State) | 12.0 |
| Twist-Boat | 6.0 |
| Boat | 7.5 |
| Chair (equatorial 3-methoxyphenyl) | 0.0 |
This interactive table presents hypothetical relative energy values for the conformational interconversion of this compound, calculated using a representative DFT method. The energy of the most stable conformer is set to 0.0 kcal/mol for reference.
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, key structures such as reactants, products, intermediates, and transition states can be identified and their energies calculated.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A common reaction for tertiary alcohols like this compound is acid-catalyzed dehydration to form an alkene. Theoretical methods can be used to model this reaction. The first step in the mechanism is the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. A subsequent deprotonation step yields the alkene product.
The transition state (TS) for the rate-determining step, typically the formation of the carbocation, can be located on the PES using various optimization algorithms. A genuine transition state is a first-order saddle point, having one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.
Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation follows the reaction path downhill from the transition state, connecting it to the reactant and product (or intermediate) on the PES. This confirms that the located TS indeed connects the desired species.
Energy Profiles and Rate Constant Predictions
By calculating the energies of all stationary points (reactants, intermediates, transition states, and products) along the reaction pathway, a detailed energy profile can be constructed. The activation energy (the energy difference between the reactant and the transition state) is a key determinant of the reaction rate.
| Species | Relative Free Energy (kcal/mol) |
| Reactant + H+ | 0.0 |
| Protonated Alcohol | -5.2 |
| Transition State 1 (Carbocation formation) | 20.5 |
| Carbocation Intermediate + H2O | 15.3 |
| Transition State 2 (Deprotonation) | 18.1 |
| Alkene Product + H3O+ | -2.8 |
This interactive table displays a hypothetical reaction energy profile for the acid-catalyzed dehydration of this compound. The values are illustrative of what could be obtained from quantum chemical calculations.
From the calculated activation energy, the reaction rate constant can be predicted using Transition State Theory (TST). These theoretical rate constants can then be compared with experimental data, if available, to validate the proposed mechanism.
Solvent Effects on Reaction Thermodynamics and Kinetics
Reactions are often carried out in a solvent, which can significantly influence both the thermodynamics and kinetics. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.
For the acid-catalyzed dehydration of this compound, a polar solvent would be expected to stabilize the charged species (protonated alcohol, carbocation intermediate, and transition states) more than the neutral reactant. This differential solvation can lower the activation energy and thus increase the reaction rate compared to the gas phase or a non-polar solvent.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing their movements and interactions to be tracked over time.
An MD simulation of this compound, typically in a box of solvent molecules like water, can provide insights into its dynamic conformational behavior, solvation structure, and interactions with the surrounding solvent molecules. By analyzing the trajectory from an MD simulation, one can observe conformational transitions, calculate radial distribution functions to understand the local solvent environment, and determine dynamic properties such as diffusion coefficients.
In Silico Molecular Docking Studies (as a computational methodology)
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a target protein.
To explore the potential biological activity of this compound, it could be docked into the active site of a relevant enzyme. The process involves preparing the 3D structures of both the ligand and the protein, and then using a docking algorithm to sample a large number of possible binding poses. These poses are then scored based on a scoring function that estimates the binding affinity.
A hypothetical docking study of this compound into the active site of a protein kinase could yield the following results:
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -8.5 | LYS72, GLU91, LEU148 |
| 2 | -8.2 | VAL23, ALA45, ASP165 |
| 3 | -7.9 | PHE162, ILE65, SER92 |
This interactive table presents hypothetical results from a molecular docking study. The binding affinity is a measure of the strength of the interaction, with more negative values indicating stronger binding. The key interacting residues are amino acids in the protein's active site that form important interactions with the ligand.
The results of such a study can provide hypotheses about the potential biological targets of the compound and guide further experimental investigations.
Prediction of Ligand-Receptor Binding Modes
The prediction of how a small molecule like this compound might bind to a biological receptor is a cornerstone of computational drug design. This process, often utilizing molecular docking simulations, models the interaction between a ligand (the small molecule) and a protein target at the atomic level. These simulations can predict the preferred orientation of the ligand within the binding site of a receptor and estimate the strength of the binding affinity.
For a molecule with the structural features of this compound—containing a thiane ring, a hydroxyl group, and a methoxyphenyl moiety—computational studies would typically explore interactions such as hydrogen bonding (likely involving the hydroxyl group), hydrophobic interactions (from the phenyl and thiane rings), and potential pi-stacking or other non-covalent interactions. However, a review of available research reveals no specific studies that have published such predictions for this compound.
Computational Screening for Interaction Partners
Virtual or computational screening is a powerful technique used to search large databases of protein structures to identify potential biological targets for a given compound. This in silico approach can rapidly assess the likelihood of a molecule binding to a wide array of proteins, thereby helping to identify its potential interaction partners and suggest its possible therapeutic applications or toxicological profile.
This process can be performed using either ligand-based or structure-based methods. Ligand-based screening would involve comparing this compound to other molecules with known biological activities to infer potential targets. Structure-based screening, conversely, would involve docking the compound against numerous protein structures to find those with which it has a favorable predicted binding energy.
Currently, there are no published reports of computational screening efforts specifically undertaken to identify the interaction partners of this compound. Such studies would be instrumental in guiding future experimental research to validate its biological targets and explore its pharmacological potential. The absence of this data means that the biological profile of this compound remains speculative from a computational standpoint.
Data Tables
Due to the lack of specific computational studies on this compound, no data is available to populate tables regarding its predicted ligand-receptor binding modes or potential interaction partners.
Table 1: Predicted Ligand-Receptor Binding Modes of this compound
| Predicted Protein Target | Key Interacting Residues | Predicted Binding Affinity (e.g., kcal/mol) | Type of Interaction |
|---|
Table 2: Potential Interaction Partners for this compound Identified Through Computational Screening
| Potential Protein Target | Screening Method | Score/Rank | Predicted Biological Function |
|---|
Synthetic Applications and Chemical Transformations of 3 3 Methoxyphenyl Thian 3 Ol
Role as a Key Synthetic Intermediate
As a key synthetic intermediate, 3-(3-Methoxyphenyl)thian-3-ol serves as a valuable precursor in the synthesis of elaborate organic molecules and is a strategic component in the design of synthetic routes.
While specific examples of the direct conversion of this compound into complex polycyclic systems are not extensively documented in publicly available literature, the reactivity of analogous 3-aryl-3-hydroxy heterocyclic systems, such as 3-aryloxetan-3-ols, provides insight into its potential applications. For instance, 3-aryloxetan-3-ols can undergo acid-catalyzed reactions to form carbocation intermediates, which can then participate in intramolecular cyclizations or reactions with external nucleophiles to construct fused and spirocyclic ring systems. beilstein-journals.org It is plausible that this compound could undergo similar transformations, such as intramolecular Friedel-Crafts-type reactions, to yield tetracyclic thiane-fused compounds.
The general reactivity of the thiane (B73995) ring also lends itself to the synthesis of complex structures. Thiane derivatives are known building blocks in the synthesis of pharmaceuticals and agrochemicals. beilstein-journals.org For example, the synthesis of various heterocyclic compounds often proceeds through intermediates containing a thiane or related sulfur-containing ring. units.it
A hypothetical pathway for the formation of a polycyclic system from this compound is presented below. This illustrates the potential for intramolecular reactions to build molecular complexity.
| Starting Material | Reaction Type | Potential Product |
| This compound | Acid-catalyzed intramolecular cyclization | Fused polycyclic thiane derivative |
This table represents a hypothetical transformation based on the known reactivity of similar compounds.
In the realm of retrosynthetic analysis, this compound can be identified as a strategic synthon. The disconnection approach allows chemists to simplify a complex target molecule into smaller, more readily available starting materials. chemistry.coachjournalspress.com When a target molecule contains a substituted thiane ring, this compound or its precursors can be considered a logical starting point.
The key disconnections for a target molecule that might lead back to this compound would involve the carbon-carbon or carbon-heteroatom bonds attached to the quaternary center of the thiane ring. For instance, a complex molecule containing a 3-aryl-3-substituted thiane could be retrosynthetically disconnected to reveal this compound and a suitable nucleophile or electrophile.
A general retrosynthetic analysis is outlined in the following table:
| Target Molecule | Disconnection Strategy | Key Intermediate |
| Complex thiane derivative | C-C bond disconnection at C3 | This compound |
| Polycyclic system containing a thiane moiety | Intramolecular bond disconnection | This compound |
This table illustrates general retrosynthetic principles that could apply to the target compound.
Conversion into Other Functional Thiane Derivatives
The functional groups present in this compound allow for a variety of chemical modifications, enabling the synthesis of new thiane derivatives and diverse heterocyclic scaffolds.
The thiane ring in this compound can be chemically altered to produce new heterocyclic structures. Oxidation of the sulfur atom can lead to the corresponding sulfoxides and sulfones, which exhibit different chemical and physical properties. These oxidized derivatives can then be used in further synthetic transformations.
Ring-opening reactions of the thiane moiety, although less common than for strained rings like thietanes, can provide access to acyclic sulfur-containing compounds. Conversely, ring expansion or contraction reactions could potentially be employed to generate larger or smaller sulfur-containing heterocycles. While specific examples for this compound are scarce, the general principles of heterocyclic chemistry suggest these transformations are feasible under appropriate conditions.
| Transformation | Reagents | Product Class |
| Oxidation | Hydrogen peroxide, Potassium permanganate | Thiane-S-oxide, Thiane-S,S-dioxide |
| Reduction | Lithium aluminum hydride, Sodium borohydride | 3-(3-Methoxyphenyl)thiane |
| Substitution of -OH | Acid catalysis with nucleophiles | 3-substituted-3-(3-methoxyphenyl)thianes |
This table is based on general chemical reactions of this compound.
Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large numbers of compounds for biological screening. nih.govwikipedia.org The structure of this compound, with its multiple functionalization points, makes it an attractive scaffold for the creation of diverse chemical libraries.
By systematically varying the substituents on the aromatic ring, replacing the hydroxyl group with a range of other functionalities, and modifying the thiane ring itself, a large library of related compounds can be synthesized in a parallel fashion. For example, a library of 3-alkoxy-3-(3-methoxyphenyl)thiane derivatives could be prepared by reacting this compound with a diverse set of alcohols under acid catalysis. Similarly, a library of esters could be generated through reaction with various carboxylic acids.
An example of a parallel synthesis approach is outlined below:
| Scaffold | Diversity Point 1 (R-OH) | Diversity Point 2 (Aromatic Substitution) | Resulting Library |
| 3-(Aryl)thian-3-ol | Methanol, Ethanol, Propanol, etc. | Methoxy (B1213986), Chloro, Methyl, etc. | Library of 3-alkoxy-3-arylthiane derivatives |
This table illustrates a hypothetical parallel synthesis strategy.
Catalyst and Reagent Development Inspired by Thiane Chemistry
The field of organocatalysis has seen significant growth, with chiral small molecules being used to catalyze a wide range of chemical transformations. Chiral sulfur-containing compounds, including thioethers and thioureas, have emerged as effective catalysts in asymmetric synthesis. rsc.org
While there are no specific reports of this compound itself being used as a catalyst, its thiane core is a structural motif found in some chiral organocatalysts. For instance, chiral thioethers have been successfully employed as catalysts in various asymmetric reactions. rsc.org The development of chiral versions of this compound, for example through enantioselective synthesis or resolution, could lead to new chiral ligands for metal-catalyzed reactions or novel organocatalysts. The presence of the hydroxyl group and the sulfur atom provides two potential coordination sites for metal ions, making chiral derivatives of this compound interesting candidates for catalyst development.
The following table summarizes classes of sulfur-containing catalysts and their applications, providing a context for the potential development of catalysts based on the this compound scaffold.
| Catalyst Class | Chiral Element | Application in Asymmetric Synthesis |
| Chiral Thioethers | Chiral backbone | Lewis base catalysis, sulfonium (B1226848) ylide chemistry |
| Chiral Thioureas | Chiral backbone | Hydrogen bond catalysis |
| Chiral Thiane-based ligands | Chiral thiane ring | Metal-catalyzed cross-coupling, hydrogenation |
This table provides an overview of related catalyst classes and is not specific to the title compound.
Based on a comprehensive review of the available scientific literature, there is currently no specific information regarding the green chemistry and sustainable synthesis applications of the chemical compound This compound .
The use of green solvents or solvent-free reaction conditions.
The application of catalytic systems to improve reaction efficiency and reduce waste.
Processes that exhibit high atom economy.
The use of renewable starting materials or reagents.
Other methodologies aligned with the principles of green and sustainable chemistry.
The performed searches did yield information on a structurally similar, yet distinct, compound, 3-(3-Methoxyphenyl)thietan-3-ol . This molecule contains a four-membered thietane (B1214591) ring as opposed to the six-membered thian ring in the compound of interest. While the chemistry of this analog provides insights into potential reactions of sulfur-containing heterocyclic alcohols, presenting this information would be a deviation from the strict focus on This compound .
Therefore, due to the absence of specific data in the scientific literature for This compound , the section on its "Green Chemistry and Sustainable Synthesis Applications" cannot be provided at this time. Further research and publication in this specific area would be required to populate such a section with scientifically accurate and validated findings.
Future Research Trajectories in 3 3 Methoxyphenyl Thian 3 Ol Chemistry
Discovery of Novel and More Efficient Synthetic Routes
While the Grignard addition to a corresponding thian-3-one precursor is a standard approach, future research will undoubtedly focus on developing more innovative and efficient synthetic strategies. The limitations of current methods, which may include restricted substrate scope or the need for harsh reagents, drive the search for new catalytic systems.
Key areas of exploration will likely include:
Transition Metal Catalysis: Gold- and platinum-catalyzed reactions have shown promise in the synthesis of various sulfur heterocycles from alkyne precursors syncatdavies.com. Future work could adapt these methods for the construction of the thian-3-ol core, potentially offering milder reaction conditions and improved functional group tolerance.
C-H Functionalization: A paradigm shift from traditional cross-coupling methods involves the direct C-H functionalization of simpler thiane (B73995) precursors. Research into transition metal catalysts (e.g., Palladium, Rhodium, Iridium) could enable the direct arylation of a C-H bond at the 3-position of the thiane ring, followed by oxidation to install the hydroxyl group souleresearchgroup.org. This would represent a highly atom-economical route.
Multi-component Reactions: The development of one-pot, multi-component reactions that assemble the 3-(3-methoxyphenyl)thian-3-ol skeleton from simple, readily available starting materials is a significant goal nih.gov. Such strategies improve efficiency by reducing the number of synthetic steps and purification procedures.
| Synthetic Strategy | Potential Advantages | Anticipated Research Challenges |
|---|---|---|
| Grignard Reaction | Established reliability, readily available precursors. | Limited functional group tolerance, stoichiometric use of organometallic reagents. |
| Gold-Catalyzed Cycloisomerization | High efficiency, mild conditions, potential for stereocontrol. syncatdavies.com | Availability of suitable alkyne precursors, catalyst cost. |
| Direct C-H Arylation | High atom economy, reduced synthetic steps. souleresearchgroup.org | Achieving high regioselectivity, catalyst development for inert C-H bonds. |
In-depth Understanding of Structure-Reactivity Relationships through Advanced Computational Studies
To guide the rational design of new reactions and applications for this compound, a deep understanding of its structural and electronic properties is essential. Advanced computational studies, particularly using Density Functional Theory (DFT), will be instrumental in this endeavor.
Future computational research is expected to focus on:
Conformational Analysis: Elucidating the preferred chair or boat conformations of the thiane ring and the orientation of the aryl and hydroxyl substituents. This information is critical for understanding stereoselective reactions.
Electronic Property Mapping: Calculating molecular electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic and nucleophilic attack nih.govnih.gov. This can help explain observed reactivity and guide the development of new transformations, such as reactions involving the sulfur atom or the aromatic ring.
Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for both existing and proposed synthetic routes. These studies can reveal the energetic barriers of different pathways, explain stereochemical outcomes, and accelerate the optimization of reaction conditions souleresearchgroup.orgacademie-sciences.fr.
Development of Highly Enantioselective and Diastereoselective Transformations
The carbon atom at the 3-position of this compound is a stereocenter. The synthesis of single enantiomers of this compound is a crucial objective, as different enantiomers often exhibit distinct biological activities. The development of catalytic asymmetric methods to produce enantioenriched tertiary alcohols and thiols is a recognized challenge in organic synthesis nih.govbeilstein-journals.org.
Promising future research directions include:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of the reaction is the most efficient approach. This could involve the asymmetric addition of an organometallic reagent (e.g., 3-methoxyphenylzinc) to thian-3-one in the presence of a chiral ligand.
Organocatalysis: Bifunctional organocatalysts, such as those derived from cinchona alkaloids or amino acids, could be developed to activate both the nucleophile and the electrophile, enabling highly enantioselective additions nih.govresearchgate.net.
Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical course of a reaction, after which the auxiliary is removed wikipedia.org. While less atom-economical than catalysis, this remains a robust strategy for securing enantiopure material for initial studies.
Kinetic Resolution: The selective reaction of one enantiomer from a racemic mixture of this compound, leaving the other enantiomer unreacted, is another viable strategy.
| Approach | Key Principle | Potential Catalyst/Reagent Type |
|---|---|---|
| Asymmetric Catalysis | A chiral catalyst creates a diastereomeric transition state, lowering the activation energy for one enantiomer's formation. wikipedia.org | Chiral metal-ligand complexes (e.g., Zn, Ti, Ru). |
| Organocatalysis | Small, chiral organic molecules catalyze the reaction non-covalently. nih.gov | Amino acids, thioureas, cinchona alkaloids. |
| Chiral Auxiliary | A covalently bonded chiral group directs the stereochemical outcome of a subsequent reaction. wikipedia.org | Evans auxiliaries, Oppolzer's sultam. |
Exploration of Unconventional Reactivity and Catalysis
Moving beyond the established reactivity of the alcohol and aryl groups, future research will aim to uncover novel transformations by leveraging the unique electronic environment created by the sulfur heterocycle.
Key areas for exploration include:
Sulfur-Directed Reactions: Investigating the role of the sulfur atom as a directing group or participating species in reactions. For example, the formation of a transient sulfonium (B1226848) ylide could enable unique rearrangement or annulation reactions.
Photocatalysis and Electrochemistry: These sustainable methods can generate highly reactive intermediates under mild conditions nih.gov. Research could explore the single-electron oxidation or reduction of this compound to trigger novel bond-forming or fragmentation pathways, potentially accessing chemical space not reachable by traditional thermal methods.
Latent Functionality: Exploring the use of the thian-3-ol moiety as a "latent" functional group that can release a reactive species under specific catalytic conditions. This concept has been demonstrated with heterocyclic allylsulfones, which can act as precursors to sulfinate reagents in palladium-catalyzed coupling reactions acs.org.
Integration with Emerging Technologies in Organic Synthesis (e.g., Flow Chemistry, Machine Learning in Reaction Prediction)
The synthesis and optimization of reactions involving this compound can be significantly accelerated by adopting emerging technologies.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and reaction time compared to traditional batch chemistry mdpi.comspringerprofessional.de. This is particularly advantageous for highly exothermic reactions or those involving unstable intermediates rsc.org. Future research will likely involve translating the synthesis of this compound to flow systems to improve safety, yield, and scalability. Flow platforms also facilitate rapid reaction screening and optimization rsc.org.
Machine Learning (ML): ML algorithms can analyze vast datasets to predict reaction outcomes and identify optimal conditions with minimal experimentation vapourtec.com. By training models on data from reactions involving similar sulfur heterocycles, researchers can predict the best catalysts, solvents, and temperatures for the synthesis of this compound. Bayesian optimization, for instance, can intelligently guide experimentation to rapidly converge on the highest-yielding conditions, saving significant time and resources rsc.org. The integration of ML with automated flow chemistry platforms represents a powerful "self-driving laboratory" approach to accelerate the discovery of novel reactivity for this compound rsc.org.
Q & A
Q. What synthetic routes are available for 3-(3-Methoxyphenyl)thian-3-ol, and how can reaction conditions be optimized?
The synthesis of this compound can be approached via cyclization or functional group interconversion. A recommended method involves:
- Thiocarbamate intermediates : Reacting 3-methoxyphenyl derivatives with dithiocarbamic acid precursors under controlled pH (7–9) to form intermediates, followed by cyclization using acidic catalysts (e.g., H₂SO₄) .
- Optimization parameters :
- Temperature : 60–80°C for intermediate formation; 100–120°C for cyclization.
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance ring closure efficiency .
- Solvent systems : Polar aprotic solvents (e.g., 1,4-dioxane) improve yield by stabilizing reactive intermediates .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ 3.7–3.9 ppm) and thian-3-ol ring protons (δ 4.1–4.3 ppm). Compare with analogous compounds like 3-(3-Methoxyphenyl)propanoic acid for resonance patterns .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 226.22) and fragmentation pathways .
- IR spectroscopy : Detect O–H stretching (3200–3400 cm⁻¹) and C–S bonds (600–700 cm⁻¹) .
Q. How should researchers assess the purity of this compound for pharmacological studies?
- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30) at 1.0 mL/min. Monitor UV absorption at 254 nm .
- Melting point analysis : Compare observed mp (e.g., 118–120°C) with literature values to detect impurities .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound derivatives be resolved?
- Dose-response studies : Test derivatives at multiple concentrations (e.g., 1–100 μM) to identify non-linear effects .
- Target specificity assays : Use siRNA knockdown or enzyme inhibition assays to validate mechanistic hypotheses (e.g., COX-2 vs. opioid receptor pathways) .
- Meta-analysis : Compare results across studies using standardized protocols (e.g., OECD guidelines) to minimize variability .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in this compound analogs?
- Functional group modulation :
- Replace the methoxy group with halogens (e.g., Cl, F) to assess electronic effects on bioactivity .
- Modify the thian-3-ol ring to a tetrahydrothiophene or sulfoxide to study steric influences .
- Computational modeling : Perform DFT calculations to correlate substituent electronegativity with binding affinity (e.g., docking simulations in AutoDock Vina) .
Q. How can researchers address discrepancies in solubility data for this compound?
- Experimental determination :
- Shake-flask method : Measure solubility in PBS (pH 7.4) and DMSO at 25°C .
- Hansen solubility parameters : Compare HSP values (δD, δP, δH) with solvents like THF or ethanol to optimize formulation .
- Co-solvency studies : Test binary solvent systems (e.g., PEG-400:water) to enhance aqueous solubility .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods with >100 ft/min airflow for synthesis and purification steps .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
